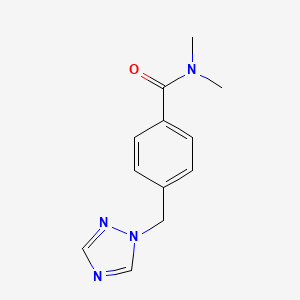![molecular formula C14H20N4O B7507931 N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)
N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide has been studied extensively in preclinical models for the treatment of various diseases, including cancer and autoimmune disorders. In cancer, this compound has shown efficacy in inhibiting the growth of B-cell malignancies, such as diffuse large B-cell lymphoma and chronic lymphocytic leukemia. In autoimmune disorders, this compound has shown efficacy in reducing inflammation and improving disease symptoms in models of rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action has been shown to be effective in preclinical models of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated, with no significant toxicity observed. This compound has been shown to inhibit BTK activity in both peripheral blood mononuclear cells and lymph node cells, indicating that it can effectively target B-cells in vivo.
Advantages and Limitations for Lab Experiments
One advantage of N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing schedules in preclinical studies. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain disease models.
Future Directions
There are several potential future directions for N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide research. One direction is to evaluate the efficacy of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is to evaluate the efficacy of this compound in other autoimmune disorders, such as lupus or psoriasis. Additionally, further optimization of the synthesis method and structure-activity relationship studies could lead to the development of more potent and selective BTK inhibitors.
Synthesis Methods
N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is synthesized through a multistep process that involves the reaction of various starting materials. The synthesis begins with the reaction of 2,3,4,5-tetramethylpyridine with propargyl bromide to form 2-(prop-2-yn-1-yl)-3,4,5-trimethylpyridine. This compound is then reacted with 2,2-dimethylpropanoic acid to form 2-(2,2-dimethylpropanoyl)-3,4,5-trimethylpyridine. The final step involves the reaction of this compound with 1,3-dimethyl-1H-pyrazole-5-carboxamide to form this compound.
Properties
IUPAC Name |
N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-8(2)11-7-10(14(19)17(4)5)12-9(3)16-18(6)13(12)15-11/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGYNQFGYIPFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)

![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)



![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)

![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)

